molecular formula C21H24N4O2S B2634089 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide CAS No. 2097912-07-5

3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide

Cat. No.: B2634089
CAS No.: 2097912-07-5
M. Wt: 396.51
InChI Key: SDJXAFCLMWETPJ-UHFFFAOYSA-N
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Description

Chemical Classification and Taxonomic Positioning Within Heterocyclic Compounds

This compound belongs to the broader class of heterocyclic compounds , characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur). Its taxonomy can be dissected as follows:

Heterocyclic Component Role in Structure Taxonomic Classification
Pyrazole Core five-membered ring with two nitrogen atoms Azole family; 1,2-diazole
Pyrrolidine Saturated five-membered ring with one nitrogen Aliphatic heterocycle; cyclic amine
Thiophene Five-membered aromatic ring with one sulfur Sulfur-containing heterocycle; thiacyclopentadiene
Methoxyphenyl Benzene derivative with methoxy substituent Aryl ether; substituted benzene

The pyrazole core (1,2-diazole) is a five-membered aromatic heterocycle with adjacent nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions. Pyrrolidine, a saturated nitrogen-containing ring, introduces conformational flexibility and basicity, facilitating interactions with enzymatic active sites. Thiophene contributes aromatic electron density and sulfur-mediated hydrophobic interactions, while the methoxyphenyl group enhances solubility and modulates electronic effects.

Historical Context of Pyrazole Carboxamide Derivatives in Medicinal Chemistry

Pyrazole derivatives have been pivotal in drug discovery since their first synthesis by Ludwig Knorr in 1883 via β-diketone and hydrazine condensation. The carboxamide functionalization of pyrazoles emerged as a strategic modification to improve pharmacokinetic properties, exemplified by drugs such as:

  • Celecoxib : A cyclooxygenase-2 (COX-2) inhibitor leveraging pyrazole-carboxamide for anti-inflammatory activity.
  • Rimonabant : A cannabinoid receptor antagonist utilizing pyrazole-carboxamide for obesity management.

The incorporation of carboxamide groups (-CONH2) enhances hydrogen-bonding capacity, improving target affinity and metabolic stability. Recent advancements in cross-coupling reactions (e.g., Suzuki-Miyaura) and one-pot cyclization strategies have enabled the synthesis of complex pyrazole-carboxamide hybrids, including This compound . Computational tools, such as molecular docking and density functional theory (DFT), now guide the rational design of these derivatives, optimizing interactions with targets like penicillin-binding proteins and antioxidant enzymes.

Rationale for Structural Complexity: Methoxyphenyl-Thiophene-Pyrrolidine Synergy

The structural complexity of This compound is deliberate, leveraging synergistic effects from its constituent moieties:

  • Methoxyphenyl Group :

    • The 3-methoxy substitution on the phenyl ring introduces electron-donating effects, enhancing aromatic π-cloud density for improved stacking with hydrophobic protein pockets.
    • Methoxy groups also mitigate oxidative metabolism, extending plasma half-life compared to unsubstituted phenyl analogs.
  • Thiophene Moiety :

    • The sulfur atom in thiophene participates in charge-transfer interactions and enhances lipophilicity, promoting membrane permeability.
    • Thiophene’s planar structure complements the pyrazole core, enabling co-planar arrangements critical for binding to flat enzymatic active sites.
  • Pyrrolidine Scaffold :

    • The pyrrolidine ring adopts a puckered conformation, allowing adaptive binding to targets with steric constraints.
    • Its secondary amine facilitates salt-bridge formation with acidic residues (e.g., aspartate, glutamate) in biological targets.

Synergistic Interactions :

  • Hydrogen-Bonding Network : The carboxamide linker (-CONH-) bridges the pyrazole and pyrrolidine groups, forming hydrogen bonds with key residues (e.g., Thr600 in penicillin-binding proteins).
  • Hydrophobic Contacts : Thiophene and methoxyphenyl groups create a contiguous hydrophobic surface, enhancing binding to nonpolar enzyme subpockets.
  • Conformational Flexibility : Pyrrolidine’s saturated ring allows torsional adjustments, enabling the molecule to adopt bioactive conformations upon target engagement.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-methyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-24-20(11-19(23-24)16-4-3-5-18(10-16)27-2)21(26)22-17-6-8-25(13-17)12-15-7-9-28-14-15/h3-5,7,9-11,14,17H,6,8,12-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJXAFCLMWETPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3CCN(C3)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.

    Substitution reactions: Introduction of the methoxyphenyl and thiophen-3-yl groups can be carried out using nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The thiophen-3-yl group can participate in electrophilic aromatic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C20H23N3O2SC_{20}H_{23}N_3O_2S, with a molecular weight of approximately 353.48 g/mol. The structure consists of a pyrazole core, which is known for its biological activity, particularly in anti-inflammatory and anticancer contexts.

Anti-inflammatory Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anti-inflammatory properties. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

Case Study

A study published in Molecules demonstrated that similar pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting that this compound may hold similar therapeutic potential .

Anticancer Properties

The pyrazole scaffold is also recognized for its anticancer activity. Research indicates that compounds like 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptotic pathways.

Case Study

In vitro studies have shown that pyrazole derivatives can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and downregulation of anti-apoptotic proteins .

Neurological Applications

Emerging research suggests that this compound may have neuroprotective effects. Pyrazole derivatives are being investigated for their potential to treat neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress.

Case Study

A recent publication highlighted a series of pyrazole compounds that demonstrated neuroprotective effects in models of Alzheimer’s disease by reducing amyloid-beta toxicity and improving cognitive function in animal models .

Mechanism of Action

The mechanism by which 3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide exerts its effects would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound’s key structural elements include:

  • Pyrazole ring : A common scaffold in drug discovery.
  • Pyrrolidine-thiophene linker : Enhances conformational flexibility and may improve membrane permeability.
  • Carboxamide group : Facilitates hydrogen bonding with biological targets.

Comparisons with analogs from the evidence:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound 3-(3-Methoxyphenyl), 1-methyl, N-(pyrrolidin-3-yl-thiophen-3-ylmethyl) ~437.5 (calculated) Structural analog of razaxaban; potential enzyme inhibition inferred from substituents
Razaxaban (1-(3'-Aminobenzisoxazol-5'-yl)-3-Trifluoromethyl-N-[...]-Pyrazole-5-Carboxyamide) 3-Trifluoromethyl, benzisoxazole P1 ligand, fluorophenyl P4 group 627.1 Potent Factor Xa inhibitor; high selectivity, oral bioavailability, clinical candidate
1-[(2,4-Dichlorophenyl)Methyl]-5-Methyl-N-(Thiophene-2-Sulfonyl)-1H-Pyrazole-3-Carboxamide (19) 2,4-Dichlorophenyl, thiophene sulfonyl 415.3 Antibacterial and antimycobacterial activity (MIC: 1–8 µg/mL)
N-(3-Chlorophenyl)-1-Methyl-5-(Trifluoromethyl)-1H-Pyrazole-3-Carboxamide 3-Chlorophenyl, 5-trifluoromethyl 317.7 No explicit activity reported; trifluoromethyl enhances lipophilicity
1-(3-Chlorophenyl)-5-Methoxy-N-Methylpyrazole-3-Carboxamide 3-Chlorophenyl, 5-methoxy, N-methyl 279.7 Structural simplicity; methoxy group may modulate metabolic stability

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in razaxaban and ’s compound enhances target affinity and metabolic stability . In contrast, the 3-methoxyphenyl group (electron-donating) in the target compound may favor π-π interactions with aromatic residues in enzymes.
  • Carboxamide Modifications : N-Methylation (as in ) reduces hydrogen-bonding capacity but may enhance passive diffusion across membranes .

Research Findings and Gaps

  • Key Findings: Pyrazole carboxamides with EWGs (e.g., trifluoromethyl) or aromatic substituents (e.g., methoxyphenyl) exhibit varied bioactivities, dependent on substituent positioning and linker chemistry .
  • Gaps and Future Directions: No direct data on the target compound’s pharmacokinetics or toxicity. Limited SAR studies on pyrrolidine-thiophene linkers; molecular docking or in vitro assays are needed to elucidate target engagement.

Biological Activity

3-(3-methoxyphenyl)-1-methyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide is a complex compound that has garnered attention in medicinal chemistry for its potential biological activities. This article discusses its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The compound belongs to the pyrazole family, which is known for various biological activities including anti-inflammatory and anticancer properties. The synthesis often involves multi-step reactions that include the formation of the pyrazole ring followed by functionalization with thiophene and methoxy groups.

Biological Activities

1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

CompoundCOX-2 Inhibition IC50 (μM)Reference
3-(3-methoxyphenyl)-1-methyl-N-{...}0.04 ± 0.01
Celecoxib0.04 ± 0.01

2. Anticancer Potential
Pyrazole derivatives have also been investigated for their anticancer properties. Studies indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:
A study conducted on a related pyrazole compound demonstrated its efficacy in reducing tumor size in xenograft models of breast cancer, highlighting the potential of this class of compounds in cancer therapeutics .

3. Antibacterial Activity
The antibacterial activity of pyrazole derivatives has been explored, particularly against antibiotic-resistant strains. The mechanism involves disruption of bacterial DNA synthesis, leading to cell death .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural components:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Thiophene Ring : Contributes to the compound's interaction with biological targets due to its electron-rich nature.
  • Pyrrolidine Moiety : Plays a role in receptor binding affinities and selectivity.

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?

The compound is synthesized via multi-step heterocyclic coupling, typically involving:

  • Pyrazole core formation : Cyclocondensation of hydrazine derivatives with β-ketoesters under reflux in ethanol or DMSO .
  • Pyrrolidine-thiophene coupling : Nucleophilic substitution between a pyrrolidine intermediate and a thiophene-methyl electrophile, requiring anhydrous conditions and catalysts like CuI .
  • Carboxamide linkage : Activation of the carboxylic acid group (e.g., using HATU or EDCI) followed by coupling with the pyrrolidine-amine under inert atmosphere . Key parameters include temperature control (60–100°C), solvent polarity adjustments, and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic and computational methods are most reliable for structural characterization?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., methoxyphenyl at C3, methyl at N1) and pyrrolidine-thiophene connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 438.18) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the pyrrolidine ring and confirms intramolecular hydrogen bonding in the carboxamide group .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and guide SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structural analogs?

Discrepancies in activity (e.g., varying IC50 values in kinase inhibition assays) may arise from:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), ATP concentrations, or incubation times .
  • Stereochemical variations : Epimeric pyrrolidine configurations (3R vs. 3S) alter target binding; chiral HPLC or asymmetric synthesis is required for resolution .
  • Solubility limitations : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies to improve bioavailability . Methodological recommendation : Standardize assays using WHO-recommended protocols and validate with positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl or amine) on the methoxyphenyl ring to reduce LogP (<3) while retaining target affinity .
  • Metabolic stability : Replace the thiophene with a bioisostere (e.g., furan) or block CYP450-mediated oxidation via deuteration at vulnerable sites .
  • Tissue distribution : Radiolabel the compound (e.g., 14^{14}C at the methyl group) for quantitative whole-body autoradiography (QWBA) in rodent models .

Q. How does the compound’s binding mode compare to related pyrazole derivatives in molecular docking studies?

  • Kinase targets : Docking into ATP-binding pockets (e.g., JAK2 or EGFR) shows the thiophene-methyl group occupies a hydrophobic cleft, while the methoxyphenyl engages π-π stacking with Phe residues .
  • Allosteric modulation : MD simulations suggest the pyrrolidine carboxamide induces conformational changes in GPCRs (e.g., 5-HT2A), validated via mutagenesis (e.g., D155A mutation reduces binding ΔG by 2.3 kcal/mol) . Tools : Use Schrödinger Suite or AutoDock Vina with AMBER force fields for accuracy .

Data Contradiction Analysis

Q. Why do some studies report high solubility while others note precipitation in aqueous buffers?

  • pH-dependent solubility : The carboxamide group (pKa ~4.5) ionizes in acidic buffers (pH <3), enhancing solubility, but precipitates at physiological pH (7.4) .
  • Polymorphism : Crystalline vs. amorphous forms (confirmed via DSC and PXRD) exhibit 10-fold differences in dissolution rates . Solution : Use nanoformulation (e.g., PLGA nanoparticles) or salt formation (e.g., hydrochloride) to stabilize the amorphous phase .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance selectivity for neurological vs. anticancer targets?

  • Neurological targets : Adding a para-fluoro substituent to the methoxyphenyl ring improves BBB penetration (Peff >5 × 106^{-6} cm/s in PAMPA assays) .
  • Anticancer targets : Replacing the thiophene with a pyridine boosts Topoisomerase II inhibition (IC50 reduced from 1.2 μM to 0.3 μM) but increases hepatotoxicity . Validation : Perform parallel screening in >50 kinase/GPCR panels to identify off-target effects .

Ethical and Safety Considerations

Q. What precautions are essential for handling this compound in vitro and in vivo?

  • In vitro : Use gloveboxes for weighing (dust control) and avoid prolonged light exposure (thiophene degradation monitored via HPLC) .
  • In vivo : Conduct acute toxicity studies (OECD 423) to determine LD50; hepatotoxicity markers (ALT/AST) should be monitored weekly .

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